REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[Br:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1F)[CH:9]=[O:10].C(=O)([O-])[O-].[K+].[K+].[NH:21]1[CH:25]=[CH:24][N:23]=[CH:22]1>CO>[Br:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:13]=1[N:21]1[CH:25]=[CH:24][N:23]=[CH:22]1)[CH:9]=[O:10] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.246 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1F
|
Name
|
|
Quantity
|
825.1 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
444 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in the synthesis method of Intermediate Int
|
Type
|
CUSTOM
|
Details
|
n-26 (Synthesis method NG)
|
Type
|
CUSTOM
|
Details
|
provided that the reaction
|
Type
|
ADDITION
|
Details
|
treated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=O)C=CC1N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 986.1 mg | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |